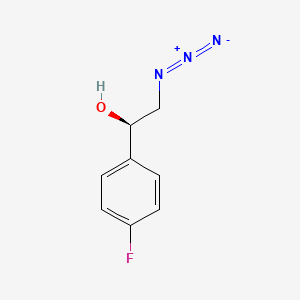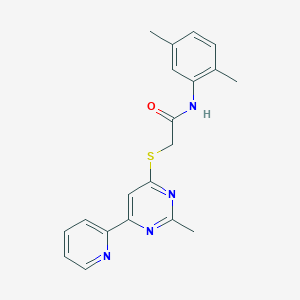
(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol
Overview
Description
“(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” is likely a compound with a fluorophenyl group, an azido group, and an alcohol group. The “1R” indicates the configuration of the chiral center .
Molecular Structure Analysis
The molecular structure would consist of a two-carbon backbone (ethan-1-ol), with a fluorophenyl group, an azido group, and a hydroxyl group attached. The exact structure and the positions of these groups would depend on the specifics of the compound .Chemical Reactions Analysis
The azido group can participate in various reactions, such as Staudinger reactions or Click reactions. The fluorophenyl group might undergo reactions typical for aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For instance, the presence of the polar azido and hydroxyl groups might increase the compound’s water solubility .Scientific Research Applications
Peptidotriazoles Synthesis
(C. W. Tornøe, C. Christensen, & M. Meldal, 2002) described the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is crucial for incorporating azido compounds like "(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol" into peptide backbones or side chains, significantly contributing to the development of novel peptidotriazoles.
Enantioselective Synthesis
Research on the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, closely related to "this compound", highlighted its role as an intermediate in synthesizing biologically active compounds. (ChemChemTech, 2022) detailed a bioreduction approach, showcasing the compound's importance in medicinal chemistry, particularly in developing antagonists for receptors related to HIV infection and Alzheimer's disease treatment.
Photophysical Properties of Phenyl Rings
A study on the photophysical properties of molecules with "isolated" phenyl rings, similar to the phenyl ring in "this compound", revealed their unique fluorescence emission characteristics. (Haoke Zhang et al., 2017) found that nonconjugated structures with isolated phenyl rings could exhibit high solid-state quantum yields, extending the emission spectra to 600 nm. This research contributes to the understanding of fluorescence in materials science, enabling the design of new fluorescent materials for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound “(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-2-azido-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMHJVJTPERCC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid](/img/structure/B2956520.png)
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)


![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B2956525.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)


